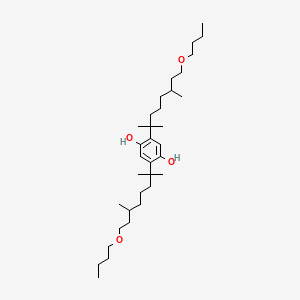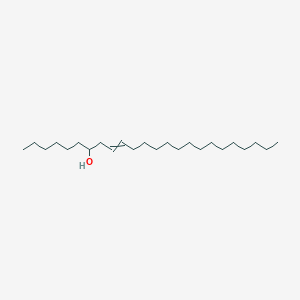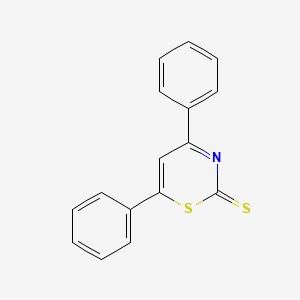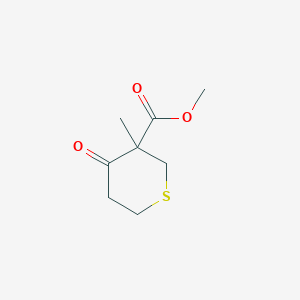
N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine;oxalic acid is a compound that combines an indole derivative with oxalic acid. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine typically involves the alkylation of 4-methylindole with N,N-dimethylaminoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various indoline derivatives.
科学研究应用
N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to neurotransmitter analogs and receptor binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of various receptors. The exact pathways involved depend on the specific biological context and target.
相似化合物的比较
Similar Compounds
N,N-dimethyltryptamine (DMT): A naturally occurring psychedelic compound with a similar indole structure.
Serotonin: A neurotransmitter with an indole ring, similar in structure to N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine.
Melatonin: A hormone with an indole structure, involved in regulating sleep-wake cycles.
Uniqueness
N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine is unique due to its specific substitution pattern on the indole ring and the presence of the dimethylaminoethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
CAS 编号 |
87482-22-2 |
|---|---|
分子式 |
C15H20N2O4 |
分子量 |
292.33 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-(4-methylindol-1-yl)ethanamine;oxalic acid |
InChI |
InChI=1S/C13H18N2.C2H2O4/c1-11-5-4-6-13-12(11)7-8-15(13)10-9-14(2)3;3-1(4)2(5)6/h4-8H,9-10H2,1-3H3;(H,3,4)(H,5,6) |
InChI 键 |
QXOOKPHDXUNPCZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CN(C2=CC=C1)CCN(C)C.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14412885.png)
![4-Methyl-N-[(pyridin-2-yl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14412892.png)
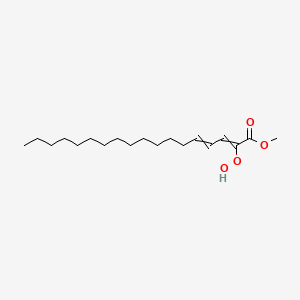
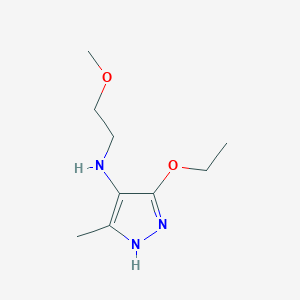
![5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione](/img/structure/B14412910.png)
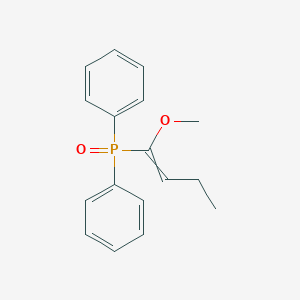
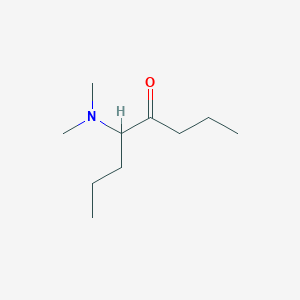
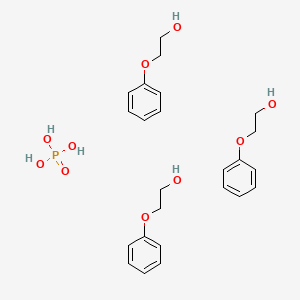
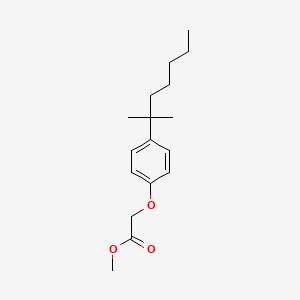
![[1,1-Bis(octyloxy)ethyl]benzene](/img/structure/B14412935.png)
